molecular formula C12H14O3 B13724849 (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one

(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one

Cat. No.: B13724849
M. Wt: 206.24 g/mol
InChI Key: XPBFKZJSXMSMOJ-CMDGGOBGSA-N
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Description

(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one is an organic compound with a unique structure characterized by a phenyl group attached to a butenone backbone with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one typically involves the reaction of benzaldehyde with acetone in the presence of a base, followed by methylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the methylation step is carried out using dimethyl sulfate or methyl iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-1,1-dimethoxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/C12H14O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+

InChI Key

XPBFKZJSXMSMOJ-CMDGGOBGSA-N

Isomeric SMILES

COC(C(=O)/C=C/C1=CC=CC=C1)OC

Canonical SMILES

COC(C(=O)C=CC1=CC=CC=C1)OC

Origin of Product

United States

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